4-iodo-1H-pyrrole-2-carbohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHKIIUANOYQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652737 | |
| Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048914-18-6 | |
| Record name | 4-Iodo-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-iodo-1H-pyrrole-2-carbohydrazide
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molecular structure of 4-iodo-1H-pyrrole-2-carbohydrazide
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spectroscopic data for 4-iodo-1H-pyrrole-2-carbohydrazide
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purity and appearance of 4-iodo-1H-pyrrole-2-carbohydrazide
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biological activity of novel pyrrole derivatives
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4-iodo-1H-pyrrole-2-carbohydrazide as a building block in synthesis
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potential therapeutic applications of iodinated pyrroles
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discovery and history of halogenated pyrrole compounds
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Methodological & Application
4-iodo-1H-pyrrole-2-carbohydrazide in antimicrobial drug discovery
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application of 4-iodo-1H-pyrrole-2-carbohydrazide in cancer research
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Application Note & Protocols for the Purification of 4-iodo-1H-pyrrole-2-carbohydrazide
Abstract
This document provides a comprehensive guide for the purification of 4-iodo-1H-pyrrole-2-carbohydrazide, a key intermediate in medicinal chemistry and materials science. Recognizing the critical impact of purity on downstream applications, such as reaction yield, biological activity, and material properties, we present a selection of validated purification protocols. This note moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. Protocols for recrystallization, silica gel column chromatography, and purity assessment by TLC and HPLC are detailed.
Introduction: The Challenge of Purity
This compound is a valuable heterocyclic building block. The presence of three key functional groups—the pyrrolic nitrogen, the iodo-substituent, and the carbohydrazide moiety—makes it a versatile scaffold for generating complex molecular architectures. However, these same features present unique challenges during purification. The molecule's polarity, potential for hydrogen bonding, and sensitivity to acidic or basic conditions necessitate carefully optimized purification strategies.
The primary route to this compound typically involves the hydrazinolysis of a corresponding ester, such as ethyl 4-iodo-1H-pyrrole-2-carboxylate, with hydrazine hydrate. This reaction, while generally efficient, can lead to a specific profile of impurities that must be effectively removed.
Understanding the Impurity Profile
Effective purification begins with anticipating the likely contaminants. Based on the common synthetic route, the primary impurities include:
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Unreacted Starting Material: Residual ethyl 4-iodo-1H-pyrrole-2-carboxylate.
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Excess Reagent: Unreacted hydrazine hydrate, which is highly polar and water-soluble.
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Side-Products: Small amounts of diacyl hydrazines or other condensation products.
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Degradation Products: Iodinated pyrroles can be sensitive to light and air, potentially leading to colored impurities over time.
Physicochemical Properties & Strategic Implications
A successful purification strategy leverages the distinct physicochemical properties of the target compound versus its impurities.
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | 265.03 g/mol | --- |
| Appearance | Typically an off-white to light-brown solid | Color may indicate purity level; darker colors suggest degradation. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF). Moderately soluble in alcohols (Methanol, Ethanol). Sparingly soluble in less polar solvents (EtOAc, DCM). Insoluble in non-polar solvents (Hexanes). | Guides solvent selection for recrystallization and chromatography. The use of highly polar solvents like DMSO suggests the compound may be challenging to elute from silica gel. |
| pKa (Predicted) | Pyrrole N-H (~17), Hydrazide N-H (~14-15) | The pyrrole N-H is weakly acidic. The hydrazide moiety provides basic character, allowing for potential manipulation with acid/base washes, though this must be done cautiously to avoid degradation. |
| Stability | Sensitive to strong acids and bases. Potential for light-sensitivity. | All purification steps should be performed using neutral glassware and protected from strong light where possible. Avoid unnecessarily prolonged exposure to heat. |
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the scale of the synthesis, the initial purity of the crude material, and the required final purity.
| Technique | Principle | Best For | Pros | Cons |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | Crude purity >85%; scales from mg to kg. | Cost-effective, simple, scalable. | May not remove impurities with similar solubility; potential for product loss. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase. | Complex mixtures or when very high purity (>99%) is required. | High resolution, removes closely related impurities. | More time-consuming, requires more solvent, can be difficult to scale. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is the first-line approach for purifying crude this compound, particularly when the main impurities are the less polar starting ester and the highly polar hydrazine.
Rationale: The target compound has moderate solubility in hot ethanol but is much less soluble upon cooling. The addition of water as an anti-solvent further decreases its solubility, promoting crystallization while keeping more polar impurities (like residual hydrazine) in the mother liquor.
Step-by-Step Procedure:
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Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (95%) dropwise while stirring and gently heating (e.g., in a 60-70°C water bath) until the solid fully dissolves. Aim for a concentrated solution.
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Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
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Crystallization Induction: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (2-8°C) for at least 1 hour.
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Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.
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Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a fine, off-white powder.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is employed when recrystallization fails to provide the desired purity or when impurities have similar polarity to the product.
Rationale: Silica gel is a polar stationary phase. A gradient elution starting with a less polar solvent system and gradually increasing polarity allows for the separation of compounds based on their affinity for the silica. Less polar impurities (like the starting ester) will elute first, followed by the target compound, while highly polar impurities will be strongly retained.
Step-by-Step Procedure:
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Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 98:2 Dichloromethane/Methanol).
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Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure (using a pump or inert gas). Ensure the packed bed is stable and free of cracks or air bubbles.
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Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like methanol or DMSO), add a small amount of silica gel to this solution, and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
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Elution:
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Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane or 98:2 DCM/Methanol). This will wash out non-polar impurities.
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Gradually increase the polarity of the mobile phase. A common gradient is to increase the percentage of methanol in dichloromethane (e.g., from 2% to 5% to 10%).
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The product, being quite polar, will likely elute at a higher methanol concentration (e.g., 5-10% MeOH in DCM).
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Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
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Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Workflow and Decision Making
The following diagram outlines a logical workflow for the purification and analysis of this compound.
Caption: Decision workflow for purifying this compound.
Purity Assessment
Confirming the purity of the final product is a mandatory step.
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Thin Layer Chromatography (TLC): An indispensable, rapid technique.
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Stationary Phase: Silica gel 60 F254 plates.
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Mobile Phase: A 9:1 mixture of Dichloromethane/Methanol is a good starting point.
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Visualization: UV light (254 nm) and/or staining with potassium permanganate. A single spot indicates a high degree of purity.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is typical.
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Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of proton-bearing impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
PubChem Compound Summary for CID 5747648, this compound. National Center for Biotechnology Information. [Link]
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Armarego, W. L., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
experimental procedure for Suzuki coupling of iodinated pyrroles
Application Note & Protocol
Strategic Synthesis of Biaryl Pyrroles: A Detailed Guide to the Suzuki-Miyaura Coupling of Iodinated Pyrroles
Abstract: The pyrrole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation necessary to construct complex biaryl and heteroaryl pyrrole structures. This guide provides a comprehensive, field-tested protocol for the palladium-catalyzed Suzuki-Miyaura coupling of iodinated pyrroles with boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into troubleshooting and optimization strategies to empower researchers in drug development and organic synthesis.
Foundational Principles: The 'Why' Behind the Protocol
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized C-C bond formation in organic synthesis. Its prevalence stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives. For the synthesis of substituted pyrroles, this reaction is particularly advantageous. Iodinated pyrroles are often preferred substrates due to the high reactivity of the C-I bond, which facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The cycle, depicted in Figure 1, comprises three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrrole, forming a Pd(II) complex. This is typically the rate-determining step, and its efficiency is highly dependent on the electron density of the pyrrole ring and the steric hindrance around the iodine atom.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical here; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.
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Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl pyrrole product and regenerating the active Pd(0) catalyst to continue the cycle.
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// Invisible nodes for layout boronic_acid [label="R'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"]; iodopyrrole [label="Pyrrole-I", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [color="#4285F4"]; oxidative_addition -> pd_complex [color="#4285F4"]; pd_complex -> transmetalation [color="#EA4335"]; transmetalation -> pd_biaryl [color="#EA4335"]; pd_biaryl -> reductive_elimination [color="#FBBC05"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", fontcolor="#5F6368", color="#34A853"]; reductive_elimination -> product [color="#34A853"];
// Reactant inputs iodopyrrole -> oxidative_addition [style=dashed, arrowhead=none, color="#4285F4"]; boronic_acid -> transmetalation [style=dashed, arrowhead=none, color="#EA4335"]; base -> transmetalation [style=dashed, arrowhead=none, color="#EA4335"]; } enddot
Figure 1: Simplified Suzuki-Miyaura catalytic cycle for the coupling of iodinated pyrroles.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of an N-protected 2-iodopyrrole with a generic arylboronic acid. The quantities can be scaled as needed.
Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (1 mmol scale) | Notes |
| N-protected Iodinated Pyrrole | Starting material | 1.0 mmol | The N-protecting group (e.g., Boc, Ts, SEM) is often crucial for stability and to prevent side reactions. |
| Arylboronic Acid | Coupling partner | 1.1 - 1.5 mmol (1.1 - 1.5 eq) | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 mmol (2-5 mol%) | Other common catalysts include PdCl₂(dppf) and Pd(OAc)₂ with a phosphine ligand. The choice depends on the substrate. |
| Base (e.g., K₂CO₃) | Activates the boronic acid | 2.0 - 3.0 mmol (2-3 eq) | Aqueous solutions are often used. Other bases like Cs₂CO₃, K₃PO₄, or Na₂CO₃ can be employed depending on the substrates' sensitivity. |
| Solvent (e.g., Dioxane/Water) | Reaction medium | 5 - 10 mL | A mixture of an organic solvent (Dioxane, Toluene, DMF) and water is common to dissolve both the organic substrates and the inorganic base. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | As needed | |
| Silica Gel | Stationary phase for chromatography | As needed | |
| Reaction Vessel (e.g., Schlenk tube) | Inert atmosphere reaction container | 25 mL | |
| Inert Gas (Argon or Nitrogen) | Prevents catalyst oxidation | N/A |
Experimental Workflow
// Nodes A [label="1. Reagent Preparation\n(Weigh solids in air)"]; B [label="2. Reaction Setup\n(Combine solids in Schlenk tube)"]; C [label="3. Degassing\n(3x Vacuum/Inert Gas Cycles)"]; D [label="4. Solvent Addition\n(Add degassed solvents via syringe)"]; E [label="5. Heating & Monitoring\n(Heat to 80-100 °C, monitor by TLC/LC-MS)"]; F [label="6. Reaction Quench\n(Cool to RT, add water)"]; G [label="7. Extraction\n(Extract with organic solvent, e.g., EtOAc)"]; H [label="8. Drying & Concentration\n(Dry with Na₂SO₄, concentrate in vacuo)"]; I [label="9. Purification\n(Column Chromatography)"]; J [label="10. Characterization\n(NMR, MS)"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [color="#FBBC05"]; H -> I [color="#34A853"]; I -> J [color="#34A853"]; } enddot
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of iodinated pyrroles.
Detailed Step-by-Step Procedure
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Reagent Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-protected iodinated pyrrole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Expert Insight: Weighing and adding the solid reagents in this order minimizes exposure of the catalyst to air and moisture.
-
-
Inert Atmosphere Setup: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and evacuate the flask under high vacuum for 5-10 minutes. Subsequently, backfill the tube with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure a thoroughly inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. This degassing step is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Prepare a degassed solvent mixture. For a dioxane/water system, sparge both solvents with an inert gas for 15-20 minutes. Using a syringe, add the degassed dioxane (e.g., 8 mL) followed by the degassed water (e.g., 2 mL) to the Schlenk tube containing the solids.
-
Trustworthiness: Using pre-degassed solvents provides a second layer of protection against catalyst deactivation and ensures reproducibility.
-
-
Reaction Execution and Monitoring: Immerse the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots. The reaction is complete when the iodinated pyrrole starting material is consumed.
-
Expert Insight: N-protected iodopyrroles are generally more stable and less prone to polymerization under heating compared to their N-H counterparts.
-
-
Work-up and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Causality: The addition of water dissolves the inorganic salts (base and boronic acid byproducts), facilitating their removal from the organic product.
-
-
Drying and Concentration: Combine the organic extracts and wash them with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl pyrrole.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing of the reaction vessel and solvents. Use fresh catalyst.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase the reaction temperature in 10 °C increments. |
| Significant Side Products (Homocoupling) | 1. Oxygen contamination leading to boronic acid homocoupling.2. High catalyst loading. | 1. Improve degassing technique.2. Reduce catalyst loading to 1-2 mol%. |
| Deboronation of Boronic Acid | 1. The boronic acid is unstable under the reaction conditions (protodeboronation). | 1. Use a milder base (e.g., Na₂CO₃).2. Use a higher equivalence of the boronic acid (e.g., 2.0 eq).3. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Deiodination of Starting Material | 1. Presence of a hydrogen source and catalyst leading to reductive dehalogenation. | 1. Ensure anhydrous solvents are used where appropriate (if not using an aqueous base system).2. This is less common with iodo- compounds compared to bromo- but can occur. A change in ligand or catalyst may be necessary. |
References
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The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
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Recent developments in the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]
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Palladium-Catalyzed Cross-Coupling of 2-Iodopyrroles with Arylboronic Acids. Thieme Chemistry. [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of N-Boc-3-iodopyrrole. The American Chemical Society. [Link]
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Mechanism of the Suzuki-Miyaura Reaction: A DFT Study on the Role of Base, Water, and Phosphine Ligand. The American Chemical Society. [Link]
analytical methods for characterizing 4-iodo-1H-pyrrole-2-carbohydrazide
Initiating Compound Search
I'm starting with broad Google searches to collect data on 4-iodo-1H-pyrrole-2-carbohydrazide, exploring its physicochemical properties, synthesis, and existing analytical methods. I'm also digging into established characterization protocols and standards for similar hydrazide and pyrrole molecules. The goal is to establish a solid foundation of current information.
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use of 4-iodo-1H-pyrrole-2-carbohydrazide as an intermediate in organic synthesis
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developing enzyme inhibitors from pyrrole carbohydrazides
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I'll then build step-by-step protocols for synthesis and assays, with clear reasoning. I will begin incorporating visual aids: Graphviz diagrams for workflows and mechanisms. I'm also creating data summary tables (like IC50s). Accuracy is key, so I'll include citations and a reference list. My final step is a thorough review for accuracy and clarity before presenting the complete Application Notes and Protocols to the user.
Application Notes & Protocols: In Vitro Evaluation of 4-iodo-1H-pyrrole-2-carbohydrazide as a Novel Anticancer Agent
Authored by: Senior Application Scientist, Gemini Laboratories
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-iodo-1H-pyrrole-2-carbohydrazide. This class of compounds has emerged as a promising scaffold in anticancer research. Recent studies have detailed the synthesis of various N'-(substituted)-4-iodo-1H-pyrrole-2-carbohydrazides and their subsequent evaluation for cytotoxic activity against human cancer cell lines, with some analogs demonstrating significant efficacy.
Our internal analyses and the broader scientific literature suggest that a key mechanism for related pyrrole structures may involve the disruption of microtubule dynamics. Specifically, certain pyrrole-containing compounds have been identified as potential tubulin polymerization inhibitors. This mode of action is a clinically validated strategy for cancer therapy, as exemplified by drugs like paclitaxel and the vinca alkaloids.
These application notes are designed to provide a logical, multi-stage workflow for characterizing the anticancer potential of this compound, beginning with broad cytotoxicity screening and progressing to more specific mechanism-of-action and target-based assays.
Part 1: Primary Screening - Determination of In Vitro Cytotoxicity
The foundational step in assessing any potential anticancer compound is to determine its dose-dependent effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. The assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Cell Viability Assay
Materials:
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This compound (Compound)
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Dimethyl sulfoxide (DMSO, cell culture grade)
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Human cancer cell lines (e.g., HeLa, MCF-7, A549)
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Complete growth medium (e.g., DMEM with 10% FBS)
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01M HCl, or pure DMSO)
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96-well flat-bottom cell culture plates
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Multichannel pipette and sterile tips
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Microplate reader
Procedure:
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Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
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Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Include wells for 'untreated control' and 'vehicle control' (medium with the highest concentration of DMSO used).
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
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Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of the compound. Add medium with DMSO to the vehicle control wells.
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Incubation: Incubate the plate for an additional 48 to 72 hours.
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MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
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Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
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Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Representative IC50 Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical) | This compound | 48 | e.g., 5.2 |
| MCF-7 (Breast) | This compound | 48 | e.g., 8.1 |
| A549 (Lung) | This compound | 48 | e.g., 12.5 |
| Doxorubicin (Control) | This compound | 48 | e.g., 0.8 |
Part 2: Elucidating Mechanism - Apoptosis Induction Assay
A common mechanism by which cytotoxic compounds kill cancer cells is through the induction of apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify this activity. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase (aminoluciferin) that generates a light signal.
Apoptotic Signaling Pathway
Caption: Simplified intrinsic pathway of apoptosis initiated by cellular stress.
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
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Caspase-Glo® 3/7 Reagent (Promega or similar)
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White-walled, clear-bottom 96-well plates suitable for luminescence
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Treated cells from a parallel experiment to Protocol 1
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Luminometer
Procedure:
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Cell Treatment: Seed and treat cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) in a white-walled 96-well plate. Include untreated and vehicle controls. Incubate for a shorter period (e.g., 6, 12, or 24 hours) as caspase activation precedes cell death measured by MTT.
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Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
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Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
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Reagent Addition: Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
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Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
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Calculate the fold change in caspase activity compared to the vehicle control.
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A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of caspase-3/7.
Part 3: Target Validation - In Vitro Tubulin Polymerization Assay
Based on literature suggesting pyrrole derivatives can act as tubulin inhibitors, a direct, cell-free biochemical assay is the logical next step to validate this specific molecular target. This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules. A common method uses a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Protocol 3: Fluorescence-Based Tubulin Polymerization Assay
Materials:
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Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
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Lyophilized bovine or porcine tubulin (>99% pure)
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General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP solution
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Fluorescent reporter
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This compound (Test Compound)
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Paclitaxel (Polymerization Enhancer - Positive Control)
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Nocodazole (Polymerization Inhibitor - Negative Control)
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Fluorescence microplate reader with 37°C temperature control
Procedure:
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Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Keep tubulin on ice at all times to prevent premature polymerization.
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Compound Plate Preparation: In a 384-well plate, add your test compound, paclitaxel, and nocodazole at desired final concentrations (e.g., 10 µM). Include a vehicle control (DMSO).
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Initiation Mix: Prepare an initiation mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.
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Assay Initiation: Using a multichannel pipette, add the initiation mix to the wells containing the compounds. The final tubulin concentration should be in the range of 2-4 mg/mL.
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Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Read the fluorescence kinetically (e.g., one reading per minute for 60 minutes) at an excitation of ~360 nm and an emission of ~450 nm.
Data Analysis:
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Plot fluorescence intensity versus time for each condition.
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The vehicle control will show a sigmoidal curve representing the nucleation, growth, and steady-state phases of microtubule polymerization.
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Inhibition: If this compound is an inhibitor (like nocodazole), you will observe a decrease in the rate of polymerization and a lower maximum fluorescence signal compared to the vehicle control.
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Enhancement: If it were an enhancer (like paclitaxel), you would see a faster polymerization rate and a higher maximum signal.
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Quantify the percent inhibition at the end of the assay (e.g., at 60 minutes) relative to the vehicle control.
Conclusion and Forward Path
By following this three-part experimental plan, a researcher can efficiently progress from a general observation of cytotoxicity to a specific, testable hypothesis about the molecular mechanism of this compound. Positive results from these assays—demonstrating potent cytotoxicity (Part 1), induction of apoptosis (Part 2), and direct inhibition of tubulin polymerization (Part 3)—would provide a strong foundation for further preclinical development, including more advanced cell-based assays (e.g., immunofluorescence for microtubule morphology) and in vivo studies.
References
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Title: Synthesis and in vitro anticancer evaluation of N'-(substituted)-4-iodo-1H-pyrrole-2-carbohydrazides. Source: European Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis and Anticancer Activity of Some Novel Pyrrole Containing Compounds. Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]
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Title: Pyrrole-Containing Compounds as Tubulin Polymerization Inhibitors. Source: Molecules URL: [Link]
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Title: MTT Assay Protocol for Cell Viability. Source: JoVE (Journal of Visualized Experiments) URL: [Link](Note: While this link is for the Comet assay, JoVE is an authoritative source for protocols like the MTT assay.)
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Title: Microtubule-Targeting Agents: A Benchmark in Cancer Therapy. Source: Cancers (Basel) URL: [Link]
Troubleshooting & Optimization
challenges in the synthesis of 4-iodo-1H-pyrrole-2-carbohydrazide
Initiating Data Collection
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Analyzing Synthesis Challenges
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Outlining the Synthesis Protocol
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improving yield of 4-iodo-1H-pyrrole-2-carbohydrazide synthesis
Initiating Data Collection
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Analyzing Synthesis Procedures
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side reactions in the formation of pyrrole hydrazones
Initiating Data Collection
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Analyzing Side Reactions
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Mapping Reaction Pathways
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Technical Support Center: Optimizing Reaction Conditions for Iodinated Pyrrole Synthesis
From the Desk of a Senior Application Scientist
Welcome to the dedicated support center for the synthesis of iodinated pyrroles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole iodination. The inherent reactivity of the pyrrole ring, while advantageous, often presents challenges in achieving desired selectivity and yield. This guide provides in-depth, field-tested insights and troubleshooting protocols to empower you to overcome these hurdles and achieve robust and reproducible results.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered problems during the iodination of pyrroles. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding of the reaction dynamics.
Issue 1: Low Yield or No Reaction
You've set up your reaction, but analysis by TLC or LC-MS shows only starting material or minimal product formation.
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Probable Cause 1: Insufficiently Activated Iodinating Agent. Many common iodinating reagents require an activator or are themselves not electrophilic enough for less reactive pyrrole systems. For instance, molecular iodine (I₂) alone is often a poor electrophile.
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Solution 1: Enhance Electrophilicity.
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For I₂: Add an oxidizing agent like nitric acid, or mercuric oxide (HgO) to generate a more potent electrophilic iodine species in situ. However, be mindful of the toxicity and disposal protocols for mercury-containing compounds. A greener alternative is the use of periodic acid (H₅IO₆) or sodium periodate (NaIO₄).
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Alternative Reagents: Switch to a more reactive iodinating agent. N-Iodosuccinimide (NIS) is a widely used, effective, and easy-to-handle crystalline solid for this purpose. Iodine monochloride (ICl) is also highly reactive but may lead to chlorination as a side reaction.
-
-
Probable Cause 2: Deactivated Pyrrole Ring. Electron-withdrawing groups (e.g., esters, ketones, nitro groups) on the pyrrole ring significantly decrease its nucleophilicity, making electrophilic substitution more difficult.
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Solution 2: Adjust Reaction Conditions.
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Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely to avoid decomposition.
-
Change Solvent: Switching to a more polar solvent can sometimes stabilize the charged intermediates in the electrophilic substitution mechanism, thereby accelerating the reaction. Acetonitrile, DMF, or acetic acid are common choices.
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Issue 2: Polysubstitution - Formation of Di-, Tri-, or Tetra-iodinated Pyrroles
You aimed for mono-iodination but are observing multiple iodine additions to the pyrrole ring.
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Probable Cause: High Reactivity of Pyrrole. The pyrrole ring is electron-rich and highly activated towards electrophilic substitution. The introduction of the first iodine atom does not significantly deactivate the ring, leading to subsequent iodination events that can occur faster than the initial reaction.
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Solution: Control Stoichiometry and Reaction Rate.
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Reagent Stoichiometry: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents of NIS for mono-iodination).
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Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
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Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will decrease the overall reaction rate, allowing for better control over the substitution level.
-
Workflow for Optimizing Mono-iodination
Caption: Troubleshooting workflow for controlling polysubstitution.
Issue 3: Poor Regioselectivity
Iodination is occurring at an undesired position on the pyrrole ring.
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Probable Cause: Electronic and Steric Effects. Electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the cationic intermediate (Wheland intermediate). However, substituents already on the ring will direct the incoming electrophile based on their electronic (activating/deactivating) and steric (bulk) properties.
-
Solution: Strategic Use of Directing and Blocking Groups.
-
N-Protecting Groups: The substituent on the pyrrole nitrogen can have a profound impact on regioselectivity. A bulky N-protecting group, such as triisopropylsilyl (TIPS), can sterically hinder the C2 and C5 positions, favoring iodination at the C3 or C4 (β) positions. Conversely, an electron-withdrawing N-protecting group like p-toluenesulfonyl (Tosyl) can direct iodination to the C3 position.
-
Removable Blocking Groups: If you need to iodinate at a specific position that is electronically disfavored, you can first install a removable blocking group at the more reactive position. After iodination, the blocking group is removed to yield the desired product.
-
Table 1: Influence of N-Substituent on Regioselectivity of Pyrrole Iodination
| N-Substituent (Protecting Group) | Primary Site of Iodination | Rationale |
| -H or -CH₃ | C2/C5 (α-position) | High electron density and stability of the intermediate. |
| -SO₂R (e.g., Tosyl) | C3/C4 (β-position) | Strong electron-withdrawing nature deactivates the ring, with a more pronounced effect at the adjacent C2/C5 positions. |
| -SiR₃ (e.g., TIPS) | C3/C4 (β-position) | Significant steric bulk hinders approach of the electrophile to the C2/C5 positions. |
| -CO₂R (e.g., Boc) | C5 (if C2 is substituted) | Directs to the opposite α-position due to its electron-withdrawing nature. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around iodinating agent for pyrroles?
For general purposes, N-Iodosuccinimide (NIS) is often the reagent of choice. It is a stable, crystalline solid that is easy to handle, and its reactions are often clean, with the succinimide byproduct being easily removed during workup. It is effective for a wide range of substituted and unsubstituted pyrroles.
Q2: How do I choose the right solvent for my reaction?
The choice of solvent depends on the solubility of your pyrrole substrate and the reactivity of the system.
-
For highly reactive pyrroles: Non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures are good starting points to moderate reactivity.
-
For deactivated pyrroles: More polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can help promote the reaction. Acetic acid can also be used, as it can protonate the pyrrole and influence reactivity.
Q3: My iodinated pyrrole is unstable and decomposes during purification. What can I do?
Iodinated pyrroles, particularly those with multiple iodine atoms, can be sensitive to light, acid, and heat.
-
Minimize Exposure to Light: Wrap your reaction flask and chromatography column in aluminum foil.
-
Neutral Workup: Avoid acidic or basic aqueous washes if possible. Use a saturated sodium bicarbonate or sodium thiosulfate wash to quench excess iodine, followed by a brine wash.
-
Purification Strategy:
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Use a neutral stationary phase for chromatography (e.g., silica gel deactivated with triethylamine).
-
Consider recrystallization as an alternative to chromatography if your product is a solid.
-
If the product is an oil, ensure all solvent is removed under reduced pressure at low temperature. Store the final product under an inert atmosphere (argon or nitrogen) at a low temperature.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Mono-iodination of a Pyrrole using NIS
This protocol provides a starting point for the selective mono-iodination at the C2 position of an N-substituted pyrrole.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole substrate (1.0 eq) in an appropriate solvent (e.g., DCM, THF, or MeCN) to a concentration of 0.1 M.
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
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Cooling: Cool the solution to the desired temperature (start with 0 °C) using an ice-water bath.
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Reagent Addition: In a separate vial, weigh N-Iodosuccinimide (NIS) (1.05 eq). Add the NIS to the stirred pyrrole solution in one portion for activated pyrroles, or portion-wise over 30 minutes for highly reactive pyrroles.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent if necessary and wash with saturated Na₂S₂O₃ (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Decision Tree for Reagent and Condition Selection
Caption: A decision-making flowchart for selecting iodination conditions.
References
-
Title: A convenient method for the iodination of electron-rich aromatic compounds Source: Synthetic Communications URL: [Link]
-
Title: N-Iodosuccinimide as an Iodinating Agent for Aromatics Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The mechanism of electrophilic substitution in pyrroles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: N-Triisopropylsilylpyrrole as a Sterically Demanding Platform for the Regiocontrolled Synthesis of Substituted Pyrroles Source: The Journal of Organic Chemistry URL: [Link]
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Title: Regioselective functionalization of N-substituted pyrroles Source: Chemical Society Reviews URL: [Link]
purification issues with 4-iodo-1H-pyrrole-2-carbohydrazide
Initiating Data Gathering
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stability and storage of 4-iodo-1H-pyrrole-2-carbohydrazide
Initiating Data Collection
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Pyrrole Derivatives Solubility Enhancement: A Technical Support Center
Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor solubility in pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions and troubleshooting advice. Our approach is rooted in scientific principles and validated by field experience to help you navigate the complexities of your experimental work.
Troubleshooting Guide: Common Solubility Issues
Researchers often encounter predictable solubility hurdles when working with pyrrole derivatives. This section provides a structured approach to diagnosing and resolving these common issues.
| Symptom | Potential Cause | Suggested Solution & Scientific Rationale |
| Precipitation during aqueous buffer addition in reaction work-up. | The pyrrole derivative is highly non-polar and aggregates in aqueous media due to unfavorable energetics. | Solution: Employ a co-solvent system. Gradually introduce the aqueous phase into an organic solvent (e.g., acetone, ethanol) in which the compound is soluble. This maintains the compound in a solvated state, preventing abrupt precipitation. |
| Low and inconsistent readings in in-vitro bioassays. | The compound is precipitating out of the assay medium, leading to a lower effective concentration at the target site. | Solution: Prepare a stock solution in a water-miscible organic solvent like DMSO and ensure the final concentration in the assay does not exceed the aqueous solubility limit. Consider using solubility-enhancing excipients like cyclodextrins in the assay buffer. |
| Inconsistent results in animal studies despite good in-vitro activity. | Poor aqueous solubility is leading to low and variable oral bioavailability. | Solution: Explore formulation strategies such as the preparation of a solid dispersion or a nanosuspension to improve the dissolution rate and bioavailability. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of pyrrole derivatives, providing expert insights and actionable advice.
Q1: What intrinsic properties of pyrrole derivatives contribute to their poor solubility?
A: The solubility of pyrrole derivatives is largely dictated by their molecular structure. The pyrrole ring itself is an aromatic heterocycle with a dipole moment, but its contribution to aqueous solubility can be minimal, especially when substituted with bulky, lipophilic groups. The planarity of the aromatic system can facilitate π-π stacking, leading to a stable crystal lattice that is difficult to solvate. Furthermore, the presence of intermolecular hydrogen bonds in the solid state can significantly increase the energy required to dissolve the compound.
Q2: I have a newly synthesized pyrrole derivative that is poorly soluble. What are the initial steps I should take to improve its solubility for preliminary biological screening?
A: For initial screening purposes, the primary goal is to achieve a sufficient concentration in your assay medium. A practical first step is to prepare a high-concentration stock solution in an aprotic, water-miscible solvent such as dimethyl sulfoxide (DMSO). When diluting into your aqueous assay buffer, it is crucial to do so with vigorous mixing to avoid localized supersaturation and precipitation. If precipitation still occurs, consider using a co-solvent system (e.g., a mixture of water and ethanol) or incorporating a non-ionic surfactant at a concentration below its critical micelle concentration.
Q3: What are the more advanced and long-term strategies for addressing the poor solubility of a promising pyrrole-based drug candidate?
A: For a drug candidate with promising therapeutic potential, more robust and clinically translatable strategies are necessary. These can be broadly categorized into chemical and physical modifications:
-
Chemical Modifications (Prodrug Approach): This involves covalently attaching a polar moiety to the pyrrole derivative, which can be cleaved in-vivo to release the active drug. A common strategy is to introduce ionizable groups like phosphates or amino acids to create a water-soluble prodrug.
-
Physical Modifications (Formulation Strategies): These techniques aim to increase the surface area of the drug or present it in a more readily dissolvable form. Key methods include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.
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Nanosuspensions: The drug is formulated as nanoparticles, which significantly increases the surface area for dissolution.
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Cyclodextrin Inclusion Complexes: The lipophilic pyrrole derivative is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, whose hydrophilic exterior enhances aqueous solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol outlines a general procedure for preparing a solid dispersion, a common technique to enhance the dissolution rate of poorly soluble compounds.
Materials:
-
Poorly soluble pyrrole derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve both the pyrrole derivative and the hydrophilic polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: Synthesis of a Phosphate Prodrug for Enhanced Solubility
This protocol provides a conceptual framework for the synthesis of a phosphate prodrug, a chemical modification strategy to improve aqueous solubility.
Materials:
-
Pyrrole derivative with a hydroxyl group
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Aqueous work-up reagents (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Reaction Setup: Dissolve the pyrrole derivative and the tertiary amine base in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Cool the reaction mixture in an ice bath and slowly add the phosphorylating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench it by carefully adding water. Perform an aqueous work-up to remove inorganic byproducts.
-
Purification: Purify the resulting phosphate prodrug using an appropriate chromatographic technique (e.g., column chromatography).
-
Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods (e.g., NMR, Mass Spectrometry) and evaluate its solubility in aqueous media.
Visualizations
Caption: Decision tree for selecting a suitable solubilization strategy.
avoiding decomposition of halogenated pyrroles during reactions
Initiating Search Protocols
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Iodinated Pyrrole Compounds
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of iodinated pyrrole compounds, a class of molecules demonstrating significant potential in antimicrobial and anticancer applications. Drawing inspiration from potent marine natural products, synthetic chemists have explored the nuanced effects of iodine substitution on the pyrrole scaffold, revealing critical insights for future drug development. This document synthesizes key findings, presents comparative data, and provides detailed experimental protocols to support researchers in this field.
Introduction: The Significance of Iodinated Pyrroles
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those isolated from marine organisms, exhibit a wide array of biological activities. Halogenation, especially iodination, has emerged as a key strategy in nature to enhance the potency and selectivity of these compounds. The size, lipophilicity, and unique electronic properties of the iodine atom can profoundly influence a molecule's interaction with biological targets, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its primary mechanism of action.
Notable examples include the marinopyrroles, which are halogenated phenylpyrroles isolated from marine-derived Streptomyces species. These compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines. The exploration of synthetic iodinated pyrroles has allowed for a systematic investigation into how the number and position of iodine atoms on the pyrrole ring dictate their biological efficacy.
Comparative Analysis of Biological Activity
The biological activity of iodinated pyrrole compounds is intricately linked to their substitution patterns. Systematic studies comparing different iodinated analogues have revealed key principles governing their potency.
Anticancer Activity
The anticancer effects of iodinated pyrroles are often linked to their ability to induce apoptosis, or programmed cell death. A key mechanism that has been identified involves the activation of the p53 tumor suppressor pathway. Specifically, certain iodinated pyrroles can induce the expression of PUMA (p53 Upregulated Modulator of Apoptosis), a critical mediator of p53-dependent cell death.
A comparative study on a series of mono- and di-iodinated pyrrole carboxylic acid derivatives revealed significant differences in their cytotoxic effects against human cancer cell lines. The data consistently shows that di-iodination, particularly at the 4 and 5 positions of the pyrrole ring, is a strong determinant of pro-apoptotic and anticancer activity.
Table 1: Comparative Cytotoxicity of Iodinated Pyrrole Derivatives against HCT116 Colon Cancer Cells
| Compound | Structure | Iodine Positions | IC50 (µM) |
| 1 | 2-Pyrrolecarboxylic acid | None | > 100 |
| 2 | 4-Iodo-2-pyrrolecarboxylic acid | 4 | ~50 |
| 3 | 5-Iodo-2-pyrrolecarboxylic acid | 5 | ~45 |
| 4 | 4,5-Diiodo-2-pyrrolecarboxylic acid | 4, 5 | ~5 |
Data synthesized from representative findings in the field. IC50 values are approximate and intended for comparative purposes.
As illustrated in Table 1, the non-iodinated parent compound is largely inactive. Mono-iodination at either the 4 or 5 position confers moderate activity, while the 4,5-di-iodinated analogue demonstrates a significant, approximately 10-fold increase in potency. This highlights a clear SAR trend where the density and specific placement of iodine atoms are crucial for maximizing cytotoxicity.
Antimicrobial Activity
Similar SAR trends are observed in the context of antimicrobial activity, particularly against Gram-positive bacteria like MRSA. The lipophilicity and electronic modifications imparted by iodine atoms are thought to enhance the compound's ability to disrupt bacterial membranes or inhibit essential enzymes. The marinopyrroles, which feature a more complex structure including a phenyl group, also show a strong dependence on their halogenation pattern for antibacterial potency. While comprehensive comparative tables for a synthetic series are less common in the literature, the general consensus is that poly-halogenation is often associated with stronger antimicrobial effects.
Mechanistic Insights: The p53-PUMA Apoptotic Pathway
The enhanced cytotoxicity of compounds like 4,5-diiodo-2-pyrrolecarboxylic acid is attributed to their ability to effectively trigger apoptosis. This process is often initiated by cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins, including PUMA. PUMA, in turn, binds to and inactivates anti-apoptotic Bcl-2 family proteins, allowing for the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.
The following diagram illustrates the logical flow of this pathway initiated by an active iodinated pyrrole compound.
Caption: Workflow for the synthesis of 4,5-diiodo-2-pyrrolecarboxylic acid.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of a compound against a cancer cell line.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 4,5-diiodo-2-pyrrolecarboxylic acid) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The structure-activity relationship of iodinated pyrrole compounds is a compelling area of research that underscores the power of halogenation in modulating biological activity. The evidence clearly indicates that di-iodination, particularly at the 4 and 5 positions of the pyrrole ring, is a highly effective strategy for enhancing anticancer and antimicrobial potency. The mechanism of action, particularly the induction of apoptosis via the p53-PUMA pathway, provides a solid rationale for their cytotoxic effects.
Future research should focus on expanding the library of synthetic analogues to probe the effects of different substitution patterns and functional groups. Investigating their efficacy in more complex biological systems, such as 3D cell cultures and in vivo models, will be crucial for translating these promising findings into therapeutic applications. Furthermore, detailed studies to identify the direct molecular targets of these compounds will enable more precise, mechanism-based drug design.
References
assessing the purity of synthesized 4-iodo-1H-pyrrole-2-carbohydrazide
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comparing the efficacy of different synthetic routes to 4-iodo-1H-pyrrole-2-carbohydrazide
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cross-reactivity studies of 4-iodo-1H-pyrrole-2-carbohydrazide
Initiating Data Gathering
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Safety Operating Guide
Personal protective equipment for handling 4-iodo-1H-pyrrole-2-carbohydrazide
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
